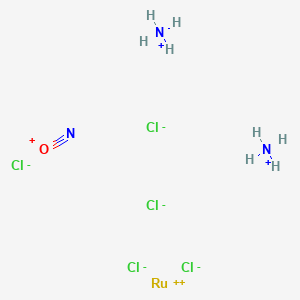

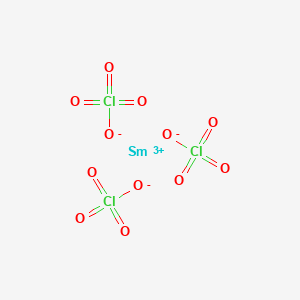

Samarium(3+);triperchlorate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of samarium complexes can vary, including direct reactions of metallic samarium with specific ligands or by salt metathesis reactions involving samarium salts. For example, samarium-mediated reactions have been utilized to synthesize various complexes, showcasing samarium's role as an efficient reducing agent and its ability to form diverse molecular structures through coordination with different ligands (Majee, Ray, & Banik, 2022).

Molecular Structure Analysis

The molecular structure of samarium(III) complexes often features coordination with multiple oxygen atoms from water molecules and other ligands. For instance, the samarium(III) ion has been found coordinated by nine oxygen atoms in a complex, with a mix of coordination from ether molecules and water molecules, highlighting a versatile coordination environment that influences the complex's geometry and properties (Lee, Sheu, Chiu, & Chang, 1984).

Chemical Reactions and Properties

Samarium complexes participate in a variety of chemical reactions, serving as catalysts in organic synthesis, and demonstrating unique reactivity patterns. For example, samarium(III) complexes have catalyzed sequential Michael-Michael-aldol reactions, highlighting their potential as versatile reagents in synthetic chemistry (Katagiri, Kameoka, Nishiura, & Imamoto, 2002).

Physical Properties Analysis

The physical properties of samarium(III) complexes, such as solubility, crystal structure, and luminescence, are crucial for their applications. For instance, samarium(III) beta-diketonate and dipicolinate complexes dissolved in imidazolium ionic liquids have been studied for their luminescence properties, demonstrating the impact of solvent and complexation on the optical behavior of samarium(III) ions (Lunstroot et al., 2009).

Chemical Properties Analysis

The chemical properties of samarium(III) complexes, such as reactivity, coordination behavior, and stability, are influenced by their molecular structure. The coordination environment around samarium ions, including the type of ligands and coordination geometry, plays a significant role in determining their chemical behavior and reactivity in various environments (Zhang et al., 1992).

科学的研究の応用

1. Biomedical and Multifunctional Optoelectronic Devices

- Application : Samarium(III) complexes are used in the development of biomedical and multifunctional optoelectronic devices .

- Method : Six samarium(III) complexes based on β-ketone carboxylic acid and ancillary ligands were synthesized using the grinding technique . These complexes were investigated via elemental analysis, infrared, UV–Vis, NMR, TG/DTG, and photoluminescence studies .

- Results : The optical properties of these photostimulated samarium(III) complexes exhibit reddish-orange luminescence due to the 4G5/2 → 6H7/2 electronic transition at 606 nm of samarium(III) ions . These properties may find their applications in optoelectronics and lighting systems .

2. Luminescent Materials

- Application : Samarium(III) complexes are used in the development of luminescent materials .

- Method : Five luminescent samarium(III) complexes based on 6-Fluoro-4-oxo-4H-1-benzopyran-3-carboxaldehyde and bidentate ancillary ligands were synthesized . The complexes were characterized by employing elemental analysis, UV, FTIR, ESI–MS+ spectrometry, TGA, FESEM, and PXRD .

- Results : The complexes display characteristic luminescence peaks of samarium(III) ion at 566, 600, and 647 nm . These complexes might be useful in electronic devices, bio-assays, and liquid lasers .

3. Cytotoxic, Bioimaging and DNA Interacting Agents

Safety And Hazards

特性

IUPAC Name |

samarium(3+);triperchlorate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClHO4.Sm/c3*2-1(3,4)5;/h3*(H,2,3,4,5);/q;;;+3/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAMIWWIPGQYPFX-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

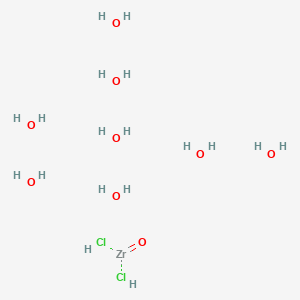

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Sm+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3O12Sm |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Samarium(3+);triperchlorate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。